Synthetic Accessibility and Purity: Validated Route with Defined Yield
A patent-documented synthetic route for 5-(pyrimidin-2-yl)nicotinic acid demonstrates a reproducible 25% yield from methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate via basic hydrolysis in dioxane/methanol . This established protocol contrasts with the multi-step, catalyst-dependent syntheses reported for structurally related analogs (e.g., 5-methyl-2-(pyrimidin-2-yl)nicotinic acid), which require harsher conditions and specialized catalysts . The defined yield provides a quantitative benchmark for procurement decisions involving in-house synthesis versus commercial sourcing.
| Evidence Dimension | Synthetic yield (hydrolysis step) |
|---|---|
| Target Compound Data | 25% yield |
| Comparator Or Baseline | 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid (multi-step sequence, yield not quantified but requires specialized catalysts and more demanding conditions) |
| Quantified Difference | Target compound synthesis is a single-step hydrolysis with defined 25% yield; comparator requires multi-step sequence and specialized conditions |
| Conditions | 2M NaOH (0.21 mL), dioxane (0.3 mL), methanol (0.3 mL), room temperature, 1.5 hr; starting material: methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate (30 mg) |
Why This Matters
The documented yield and mild reaction conditions enable cost forecasting and reproducibility assessment for procurement and scale-up planning.
